3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-6-5-7(2)16-11(13-6)14-12(15-16)19-10(8(3)17)9(4)18/h5,10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRALNZXMVPZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SC(C(=O)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with a suitable thiol and a diketone under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the triazolopyrimidine core .
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral activity. For instance, compounds similar to 3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione have shown efficacy against various viruses by inhibiting viral replication mechanisms. A study highlighted that certain triazole derivatives inhibited the activity of viral polymerases effectively, suggesting potential applications in treating viral infections such as Hepatitis C and HIV .
Antitumor Activity
The compound's structural similarity to purines allows it to interact with nucleic acids and enzymes involved in DNA replication and repair. Research has shown that triazolo[1,5-a]pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of topoisomerases and modulation of signaling pathways related to cell survival .
Enzyme Inhibition
The compound likely acts as an inhibitor for several key enzymes:
- RNA Polymerases : Inhibiting these enzymes can prevent viral replication.
- Topoisomerases : Inhibition leads to DNA damage in rapidly dividing cancer cells.
Interaction with Receptors
Triazolo[1,5-a]pyrimidines have been shown to modulate receptor activity (e.g., adenosine receptors), which can lead to altered cellular signaling pathways beneficial in both antiviral and anticancer therapies .
Case Study 1: Antiviral Efficacy
A study examined a series of triazolo[1,5-a]pyrimidine derivatives for their antiviral properties against Hepatitis C virus (HCV). The most potent compounds demonstrated IC₅₀ values below 0.35 μM against the NS5B RNA polymerase . This positions This compound as a candidate for further development.
Case Study 2: Antitumor Activity
In another study focusing on cancer treatment, triazolo[1,5-a]pyrimidine derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through caspase activation pathways .
Mechanism of Action
The mechanism of action of 3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins involved in microbial growth or cancer cell proliferation. The compound’s triazolopyrimidine core is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolopyrimidine core is a common scaffold in many bioactive compounds. Key structural variations among analogs include:
Key Observations:
- Substituent Effects on Bioactivity :
- Sulfonamide derivatives (e.g., pyroxsulam) exhibit herbicidal activity due to enzyme inhibition , while methyl-linked triazolopyrimidines (e.g., the HCV inhibitor) show antiviral properties . The target compound’s β-diketone group may confer distinct metal-chelating or redox properties.
- Thioether-linked analogs like 12b and the target compound may prioritize solubility and membrane permeability due to their polarizable sulfur atoms .
Commercial and Research Relevance
- The target compound’s β-diketone group could be explored for novel herbicidal mechanisms.
- Antiviral Drug Development : The HCV inhibitor () and RSV screening compound () suggest that substituent engineering can optimize antiviral potency .
Biological Activity
3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with a thioether linkage and a diketone moiety. Its molecular formula is , and it has a molecular weight of 275.35 g/mol. The presence of the triazole ring is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been noted for its potential as an enzyme inhibitor. It may bind to the active sites of enzymes involved in critical biochemical pathways, thereby modulating their activity.
- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. This suggests that this compound may also possess such properties.
Biological Activity Data
Research findings on the biological activity of this compound are summarized in the following table:
Anticancer Activity
A study evaluated the cytotoxicity of several triazole derivatives against various cancer cell lines. The results indicated that compounds similar to this compound showed promising antiproliferative effects against breast and colon cancer cell lines. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the triazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 3-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)pentane-2,4-dione?
The compound can be synthesized via a multi-step protocol starting from (4,6-dimethylpyrimidin-2-ylsulfanyl)acetohydrazide. Reaction with carbon disulfide in a potassium hydroxide/ethanol solution forms the triazolo-pyrimidine core, followed by thiol derivatization. Key intermediates are confirmed using IR, NMR, and mass spectrometry . Solvent choice (e.g., ethanol) and temperature control are critical for yield optimization.
Q. How is structural integrity confirmed after synthesis?
Structural validation requires a combination of spectroscopic methods:
- 1H/13C NMR to verify substituent positions and ring connectivity.
- Mass spectrometry for molecular weight confirmation.
- IR spectroscopy to identify functional groups like thioether bonds. Advanced characterization may include X-ray crystallography for absolute stereochemical assignment, as demonstrated in related triazolo-pyrimidine derivatives .
Q. What experimental variables most significantly impact synthesis yield?
Yield is sensitive to:
- Reaction time and temperature : Overheating can lead to side reactions (e.g., oxidation of thiol groups).
- Solvent polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity but may require rigorous drying .
- Catalyst selection : For example, TMDP (trimethylenedipiperidine) improves cyclization efficiency but poses toxicity risks, necessitating safety protocols .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during characterization?
Contradictions often arise from impurities or tautomeric equilibria. Strategies include:
- 2D NMR (COSY, HSQC) to resolve overlapping signals.
- High-resolution MS to distinguish isotopic patterns from adducts.
- pH-controlled studies to stabilize specific tautomers, as seen in triazolo-pyrimidine analogs .
Q. What methodologies are recommended for assessing bioactivity against enzymatic targets?
- Enzyme inhibition assays : Measure IC50 values using fluorescence-based or colorimetric substrates (e.g., ATPase or kinase assays).
- Molecular docking : Pre-screen binding affinity to targets like cyclooxygenase-2 (COX-2) using software such as AutoDock, guided by crystallographic data from related compounds .
- Cellular viability assays (e.g., MTT) to correlate enzyme inhibition with cytotoxic effects .
Q. How can solubility limitations in pharmacological assays be addressed?
- Co-solvent systems : Use ethanol/water mixtures (1:1 v/v) to enhance solubility without denaturing proteins .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve lipophilicity, as shown in triazolo-pyrimidine prodrug studies .
Q. What strategies optimize regioselectivity in N-substituted derivative synthesis?
- Protecting group chemistry : Temporarily block reactive sites (e.g., thiols) with tert-butyldimethylsilyl (TBS) groups.
- Microwave-assisted synthesis : Enhances reaction specificity and reduces byproduct formation, as applied in analogous triazolo-triazine derivatives .
Q. How are structure-activity relationships (SARs) systematically investigated for this compound class?
- Analog libraries : Synthesize derivatives with variations in methyl, thioether, and diketone substituents.
- Computational QSAR models : Train models using bioactivity data from related triazolo-pyrimidines to predict optimal substituent patterns .
Q. What are the pitfalls in interpreting kinetic data for enzyme inhibition studies?
- Non-specific binding : Use negative controls (e.g., heat-inactivated enzymes) to isolate target-specific effects.
- Substrate depletion : Maintain substrate concentrations >10× Km to ensure linear reaction rates .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.
- In-line purification : Integrate scavenger resins to remove unreacted reagents immediately post-synthesis, as demonstrated in triazolo-pyrimidine scale-up protocols .
Methodological Notes for Experimental Design
- Controlled variable testing : Use fractional factorial designs to prioritize critical parameters (e.g., solvent, catalyst loading) without exhaustive experimentation .
- Data validation : Cross-check biological activity results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) to avoid false positives .
- Ethical considerations : Adopt green chemistry principles (e.g., recyclable catalysts like TMDP) to align with safety and sustainability standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
